molecular formula C23H25BF2N2O2 B606807 Cranad-2 CAS No. 1193447-34-5

Cranad-2

カタログ番号: B606807
CAS番号: 1193447-34-5
分子量: 410.3 g/mol
InChIキー: PVXQJYXODFZTBR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CRANAD-2 is a difluoroboron-derivatized curcumin compound designed as a near-infrared (NIR) fluorescent probe for detecting amyloid-beta (Aβ) aggregates, a hallmark of Alzheimer’s disease (AD) . Its structural backbone is derived from curcumin, a natural polyphenol with known anti-amyloid properties, modified with a boron-dipyrromethene (BODIPY) core to enhance optical properties. This compound exhibits a 70-fold fluorescence intensity increase and a 90 nm blue shift (from 805 nm to 715 nm) upon binding to Aβ fibrils, along with a high binding affinity (Kd = 38.0 nM) and favorable log P value (3.0) for blood-brain barrier penetration . It demonstrates weak serum protein binding and stability in biological environments, making it suitable for in vivo imaging . In transgenic AD mouse models (e.g., Tg2576 and arcAβ), this compound shows significant cortical retention and co-localization with Aβ plaques, validated via immunohistochemistry and multi-spectral optoacoustic tomography (MSOT) .

準備方法

Synthetic Routes and Reaction Conditions

Cranad-2 is synthesized through a multi-step chemical process involving the modification of curcumin. The reaction conditions often include the use of organic solvents and catalysts to facilitate the desired chemical transformations .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key steps involve the preparation of intermediate compounds, followed by their purification and final modification to obtain this compound with high purity .

科学的研究の応用

Detection of Amyloid-Beta Aggregates

CRANAD-2 has been developed specifically to bind to Aβ aggregates, facilitating the visualization and study of these pathological markers associated with Alzheimer's disease. Its unique properties allow it to penetrate the blood-brain barrier, enabling effective imaging of Aβ deposits in live animal models.

Key Properties:

  • Binding Affinity: this compound exhibits a high affinity for Aβ aggregates with a dissociation constant Kd=38nMK_d=38\,\text{nM} .
  • Fluorescence Characteristics: Upon binding to Aβ, this compound shows a significant increase in fluorescence intensity and a blue shift in emission from 805 nm to 715 nm .

Imaging Techniques

This compound has been employed in various imaging modalities, enhancing the ability to monitor Aβ deposits effectively:

Fluorescence Microscopy:

  • Utilized for both epifluorescence and multi-spectral imaging.
  • Demonstrated capability to distinguish between different forms of Aβ (monomeric vs. fibrillar) .

Multi-Spectral Optoacoustic Tomography (MSOT):

  • This compound has been characterized for use in MSOT, allowing for whole-brain mapping of Aβ deposits in animal models .
  • Studies have shown that it provides quantitative detection of Aβ fibrils even in complex biological mixtures .

In Vivo Applications

In vivo studies using this compound have provided insights into the dynamics of Aβ deposition over time:

Animal Models:

  • In APP-PS1 transgenic mice, this compound effectively binds to senile plaques, enabling researchers to observe changes in plaque density and distribution as the disease progresses .
  • Studies indicated that after intravenous administration, this compound exhibited higher cortical retention in transgenic mice compared to non-transgenic controls, confirming its specificity for Aβ deposits .

Case Studies

Several studies have highlighted the efficacy of this compound in various experimental setups:

StudyFocusFindings
Study 1 In vitro detectionHigh specificity for Aβ aggregates; significant fluorescence enhancement upon binding.
Study 2 In vivo imagingSuccessful mapping of Aβ deposits using MSOT; demonstrated ability to differentiate between monomeric and fibrillar forms.
Study 3 Blood-brain barrier penetrationConfirmed that this compound crosses the blood-brain barrier effectively, making it suitable for neurological studies.

類似化合物との比較

CRANAD-2 is distinguished from other Aβ-targeting probes by its NIR fluorescence, dual imaging compatibility (fluorescence and MSOT), and specificity. Below is a comparative analysis with structurally or functionally similar compounds:

Table 1: Key Properties of this compound and Comparable Probes

Property This compound Cy5 (Control Dye) Thioflavin-T Pittsburgh Compound B (PiB)
Target Aβ fibrils/oligomers Non-specific Aβ fibrils Aβ fibrils
Modality NIR fluorescence, MSOT Fluorescence Fluorescence PET imaging
Emission Peak 715 nm (bound) ~670 nm 450–482 nm (bound) N/A (γ-emitter)
Binding Affinity (Kd) 38.0 nM N/A ~1–10 µM ~1–5 nM
Log P 3.0 ~3.5 ~0.5 ~2.1
BBB Penetration Yes Limited Poor Yes
Specificity High (minimal binding to α-synuclein, insulin) Low Moderate (binds other amyloids) High (Aβ-specific)
In Vivo Utility Yes (mice) No (phantom studies only) No (ex vivo use) Yes (human PET)

This compound vs. Cy5

Cy5, a cyanine dye, shares similar excitation/emission spectra (~660/670 nm) with this compound but lacks Aβ specificity. In agar phantom experiments, Cy5 produced stronger fluorescence than this compound in the absence of Aβ binding agents, highlighting this compound’s dependency on Aβ interaction for signal enhancement . Unlike Cy5, this compound’s fluorescence surge upon Aβ binding enables quantitative detection of both fibrillar and oligomeric Aβ species in vivo .

This compound vs. Thioflavin-T

Thioflavin-T, a benzothiazole dye, is a classic ex vivo Aβ stain but suffers from poor blood-brain barrier penetration and low specificity (binds tau and α-synuclein fibrils). This compound’s NIR emission (715 nm) avoids interference from biological autofluorescence, unlike Thioflavin-T’s blue-green emission (450–482 nm), and its log P (3.0) ensures superior brain uptake .

This compound vs. PiB

PiB, a carbon-11-labeled PET tracer, is the clinical gold standard for Aβ imaging but requires radioactive isotopes and lacks optical imaging utility. This compound offers non-radioactive, real-time NIR/MSOT imaging with comparable cortical specificity in mice . While PiB has higher binding affinity (Kd ~1–5 nM), this compound’s Kd (38 nM) remains sufficient for in vivo detection, and its fluorescence/MSOT dual-mode capability enables multimodal disease monitoring .

Advantages of this compound

  • NIR Compatibility : Emission at 715 nm minimizes tissue scattering and hemoglobin absorption, enhancing penetration depth .
  • Dual Imaging : Compatible with fluorescence and MSOT, enabling 3D mapping of Aβ distribution .
  • Therapeutic Potential: Curcumin-derived structure may synergize anti-amyloid effects with diagnostic utility .

Limitations

  • Signal-to-Noise Ratio: MSOT signals are weaker than fluorescence due to this compound’s quantum yield increase upon binding, reducing optoacoustic contrast .
  • Cross-Reactivity : Moderate binding to serum albumin may require dose optimization .

生物活性

Cranad-2 is a curcumin-derived near-infrared fluorescent probe that has shown significant promise in the detection of amyloid-beta (Aβ) aggregates, particularly in the context of Alzheimer's disease (AD). This article explores the biological activity of this compound, focusing on its mechanisms, applications, and research findings.

This compound is characterized by its high purity (≥98%) and its ability to penetrate the blood-brain barrier (BBB). The chemical structure is defined as:

Chemical Name: (T-4)-[(1E,6E)-1,7-Bis[4-(dimethylamino)phenyl]-1,6-heptadiene-3,5-dionato-kO 3,kO 5]difluoroboron.

The probe binds specifically to Aβ40 aggregates with a dissociation constant (KdK_d) of 38 nM. Upon binding to these aggregates, this compound exhibits a significant blue shift in emission from 805 nm to 715 nm, indicating a strong interaction with Aβ fibrils. In the absence of Aβ, the excitation and emission maxima are at 640 nm and 805 nm, respectively .

Applications in Imaging

This compound has been utilized for various imaging techniques, including:

  • Fluorescence Microscopy: Used for detecting Aβ deposits in vitro and in vivo.
  • Multi-Spectral Optoacoustic Tomography (MSOT): Demonstrates higher retention in Aβ deposits compared to non-transgenic controls .

Table 1: Key Properties of this compound

PropertyValue
Purity≥98%
KdK_d38 nM
Excitation Maximum640 nm
Emission Maximum715 nm (bound)
Binding AffinityHigh for Aβ aggregates

In Vivo Studies

In vivo studies have demonstrated that this compound can effectively differentiate between wild-type and transgenic mice models of AD. The probe shows a significant increase in fluorescence intensity when interacting with insoluble Aβ aggregates. Notably, it has been shown to accumulate in the brains of APP-PS1 transgenic mice, reaching peak retention approximately 10 minutes post-injection .

Case Study: Detection in Transgenic Mice

A study involving APP-PS1 transgenic mice demonstrated that this compound could visualize Aβ plaques effectively. The probe's fluorescence signal was significantly higher in treated groups compared to control groups. This capacity allows for real-time monitoring of amyloid pathology during therapeutic interventions .

Limitations and Considerations

Despite its advantages, this compound has limitations. It has been noted that while it effectively binds to insoluble Aβ species, it does not detect soluble forms. This restricts its utility in certain diagnostic contexts where soluble Aβ may be more relevant .

Q & A

Basic Research Questions

Q. How should researchers formulate testable hypotheses about Cranad-2's biochemical mechanisms?

  • Methodological Answer : Use the P-E/I-C-O framework (Population, Exposure/Intervention, Comparison, Outcome) to structure hypotheses. For example:

  • Population: Specific cell lines or in vivo models relevant to this compound’s target pathway.
  • Intervention: Dose-response relationships or structural modifications of this compound.
  • Outcome: Quantifiable metrics (e.g., enzyme inhibition rates, binding affinity changes).
    Validate hypotheses through iterative literature reviews and pilot experiments to ensure alignment with existing knowledge gaps .

Q. What experimental designs are optimal for evaluating this compound's efficacy in preclinical models?

  • Methodological Answer : Adopt controlled comparative studies with:

  • Positive/Negative Controls : Established inhibitors or vehicle treatments.
  • Blinding : Minimize bias in data collection.
  • Replication : Triplicate experiments to assess reproducibility.
    Use mixed-methods approaches (e.g., combining quantitative assays like HPLC with qualitative observations) to capture multifaceted effects .

Q. How can researchers ensure statistical rigor when analyzing this compound's dose-dependent effects?

  • Methodological Answer : Apply non-linear regression models (e.g., Hill equation) to calculate EC50/IC50 values. Validate assumptions using:

  • Residual plots to check homoscedasticity.
  • ANOVA for multi-group comparisons.
    Report confidence intervals and effect sizes to contextualize practical significance .

Advanced Research Questions

Q. What systematic approaches resolve contradictions in this compound's reported activity across different experimental models?

  • Methodological Answer : Conduct root-cause analysis by:

Comparing experimental variables (e.g., cell culture conditions, solvent purity).

Validating assay specificity using knockout models or orthogonal techniques (e.g., SPR vs. fluorescence polarization).

Applying Bayesian meta-analysis to quantify heterogeneity in published data.
Document discrepancies in open-access repositories to foster collaborative troubleshooting .

Q. How can researchers optimize this compound's synthesis protocol to improve yield without compromising bioactivity?

  • Methodological Answer : Use Design of Experiments (DoE) to test variables (e.g., temperature, catalyst loading). Prioritize steps via:

  • Critical Quality Attributes (CQAs) : Purity (>95% by HPLC), stereochemical integrity (confirmed via NMR/CD spectroscopy).
  • Iterative Feedback : Adjust reaction conditions based on real-time LC-MS monitoring.
    Cross-validate synthetic routes with computational tools (e.g., DFT for transition-state analysis) .

Q. What strategies validate this compound's target engagement in complex biological systems?

  • Methodological Answer : Combine chemoproteomics (e.g., activity-based protein profiling) with genetic validation (CRISPR/Cas9 knockouts).

  • Use isothermal titration calorimetry (ITC) for direct binding measurements.
  • Correlate cellular activity with target modulation via phosphoproteomics or transcriptomics .

Q. How should cross-disciplinary approaches (e.g., computational chemistry, bioinformatics) enhance this compound's mechanistic studies?

  • Methodological Answer : Integrate molecular dynamics simulations to predict binding modes and off-target interactions. Validate predictions with:

  • Free-energy perturbation (FEP) calculations for affinity estimates.
  • Pathway enrichment analysis of omics data to identify downstream effects.
    Publish code and workflows in reproducible formats (e.g., Jupyter notebooks) .

Q. What methodologies assess this compound's long-term stability and metabolite profiling under physiological conditions?

  • Methodological Answer : Employ accelerated stability testing (e.g., 40°C/75% RH for 6 months) with LC-HRMS monitoring.

  • Characterize degradation products using high-resolution mass spectrometry .
  • Simulate in vivo metabolism via liver microsome assays and UPLC-QTOF analysis.
    Compare degradation pathways with computational predictions (e.g., Zeneth® software) .

Q. Key Considerations for this compound Research

  • Data Transparency : Share raw datasets, synthetic protocols, and analysis scripts in FAIR-compliant repositories.
  • Ethical Reporting : Disclose conflicts of interest and negative results to avoid publication bias .
  • Interdisciplinary Collaboration : Engage pharmacologists, chemists, and data scientists to address multifaceted research challenges .

特性

CAS番号

1193447-34-5

分子式

C23H25BF2N2O2

分子量

410.3 g/mol

IUPAC名

[4-[2-[6-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-2,2-difluoro-1,3-dioxa-2-boranuidacyclohex-5-en-4-ylidene]ethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium

InChI

InChI=1S/C23H25BF2N2O2/c1-27(2)20-11-5-18(6-12-20)9-15-22-17-23(30-24(25,26)29-22)16-10-19-7-13-21(14-8-19)28(3)4/h5-17H,1-4H3

InChIキー

PVXQJYXODFZTBR-UHFFFAOYSA-N

SMILES

[B-]1(OC(=CC(=CC=C2C=CC(=[N+](C)C)C=C2)O1)C=CC3=CC=C(C=C3)N(C)C)(F)F

異性体SMILES

[B-]1(OC(=CC(=CC=C2C=CC(=[N+](C)C)C=C2)O1)/C=C/C3=CC=C(C=C3)N(C)C)(F)F

正規SMILES

[B-]1(OC(=CC(=CC=C2C=CC(=[N+](C)C)C=C2)O1)C=CC3=CC=C(C=C3)N(C)C)(F)F

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO, not in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

CRANAD-2;  CRANAD 2;  CRANAD2.

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。